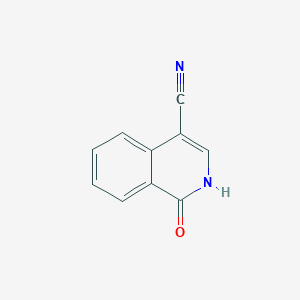

1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIWGDSPHYPAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496380 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53000-96-7 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 1-Oxo-Tetrahydroisoquinolinone Alkaloids: A Technical Guide for Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

Natural products have historically served as an invaluable reservoir for the discovery of novel therapeutic agents. Among these, isoquinoline alkaloids represent a large and extensively studied class of compounds.[1][2][3][4] Within this family, the 1-oxo-tetrahydroisoquinolinone (1-O-THIQ) core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological and pharmacological activities.[3] These compounds, isolated from a variety of natural sources, have shown promise in addressing a spectrum of complex diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] This technical guide provides an in-depth exploration of the key biological activities of 1-O-THIQ alkaloids, delving into their mechanisms of action and presenting detailed experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance the therapeutic development of this promising class of molecules.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The 1-O-THIQ scaffold has proven to be a fertile ground for the development of novel anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of critical enzymes involved in DNA repair and cell division, as well as the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibitors can induce synthetic lethality, leading to cancer cell death. Several 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed and identified as potent PARP inhibitors.[5][6][7]

Signaling Pathway: PARP-1 Inhibition in DNA Repair

Caption: PARP-1 inhibition by 1-O-THIQ alkaloids disrupts DNA repair, leading to apoptosis.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of 1-O-THIQ compounds against PARP-1.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARP-1)

-

NAD+ (biotinylated)

-

96-well streptavidin-coated plates

-

Test compounds (1-O-THIQ derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Reporter enzyme substrate (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

-

-

Procedure:

-

Coat a 96-well plate with histones and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the PARP-1 enzyme to each well.

-

Add varying concentrations of the test compounds or positive control to the wells.

-

Initiate the PARP reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated NAD+.

-

Add streptavidin-HRP to detect the biotinylated PAR chains.

-

Incubate and wash the plate.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for anticancer drugs. Certain dihydroquinolin-4(1H)-one derivatives, structurally related to the 1-O-THIQ core, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[8][9]

Experimental Protocol: Cell-Based Tubulin Polymerization Assay

This protocol describes a method to assess the effect of 1-O-THIQ compounds on tubulin polymerization in cancer cells.

-

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test compounds (1-O-THIQ derivatives)

-

Colchicine or Paclitaxel (positive controls)

-

Microtubule-stabilizing buffer

-

Microtubule-destabilizing buffer

-

Anti-α-tubulin antibody (for Western blotting)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

Protein lysis buffer and protease inhibitors

-

-

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds or positive controls for a specified time (e.g., 24 hours).

-

Lyse one set of cells in microtubule-stabilizing buffer to isolate the polymerized (pellet) and soluble (supernatant) tubulin fractions.

-

Lyse a parallel set of cells in microtubule-destabilizing buffer to obtain the total tubulin content.

-

Separate the polymerized and soluble fractions by centrifugation.

-

Resolve the protein samples from both fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-α-tubulin antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for polymerized and soluble tubulin.

-

Calculate the ratio of polymerized to soluble tubulin for each treatment condition.

-

A decrease in this ratio indicates tubulin polymerization inhibition.

-

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Isoquinoline Alkaloids | HepG2 | IC50 | 8.32 µM - 8.62 µM | [1] |

| Isoquinoline Alkaloids | A549 | IC50 | 7.78 µM - 12.54 µM | [1] |

| Thiazol-5(4H)-ones | HCT-116, HepG-2, MCF-7 | IC50 | 2.89 µM - 9.29 µM | [9] |

| Dihydroquinolin-4(1H)-one | Four cancer lines | IC50 | 0.028 µM - 0.087 µM | [8] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 1-O-THIQ alkaloids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages.

Mechanism of Action: Inhibition of Nitric Oxide (NO) Production

During inflammation, macrophages can be activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent production of large amounts of NO, a key inflammatory mediator. Several catecholic isoquinolines, a subclass of 1-O-THIQs, have been shown to inhibit NO production in LPS-induced murine macrophage RAW 264.7 cells.[1]

Signaling Pathway: LPS-Induced NO Production in Macrophages

Caption: 1-O-THIQ alkaloids can inhibit LPS-induced NO production by targeting the NF-κB pathway.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compounds (1-O-THIQ derivatives)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plate

-

Plate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess Reagent (prepared by mixing equal parts of A and B immediately before use).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.

-

Determine the EC50 value (the concentration that causes 50% inhibition of NO production).

-

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Cell Line | Activity Metric | Value | Reference |

| Catecholic Isoquinolines (1-12) | RAW 264.7 | EC50 | 18.0 - 497.7 µM | [1] |

| Compound 11 | RAW 264.7 | EC50 | 18.0 µM | [1] |

| Compound 2 | RAW 264.7 | EC50 | 18.1 µM | [1] |

| Positive Control (3,4-dihydroxybenzohydroxamic acid) | RAW 264.7 | EC50 | 82.4 µM | [1] |

Neuroprotective and Other Biological Activities

The therapeutic potential of 1-O-THIQ alkaloids extends beyond cancer and inflammation. These compounds have also been investigated for their neuroprotective, antiviral, and antibacterial activities.

Neuroprotective Effects

Tetrahydroisoquinoline alkaloids are implicated in both neuroprotective and neurotoxic effects, highlighting the importance of structural nuances.[10] Some derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[3]

Antiviral and Antibacterial Activities

Recent studies have explored the antiviral properties of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives against human coronaviruses.[11] Additionally, conjugates of tetrahydroisoquinoline with dipeptides have demonstrated promising antibacterial and antifungal activities.[12]

Conclusion and Future Directions

The 1-oxo-tetrahydroisoquinolinone scaffold represents a highly versatile and pharmacologically significant framework for the development of new therapeutics. The diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscore the immense potential of this class of alkaloids. The mechanisms of action, ranging from enzyme inhibition to the modulation of critical signaling pathways, offer multiple avenues for therapeutic intervention.

The experimental protocols detailed in this guide provide a robust starting point for researchers to evaluate the biological activities of novel 1-O-THIQ derivatives. Future research should focus on elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of promising candidates, ultimately paving the way for their clinical translation. The continued exploration of the 1-O-THIQ scaffold holds the promise of delivering next-generation therapies for a wide range of human diseases.

References

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2025). Natural Product Research, 39(6), 1658-1671. [Link]

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2025). PubMed. [Link]

-

Full article: Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2024). Taylor & Francis. [Link]

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids: Natural Product Research: Vol 39, No 6. (2024). Taylor & Francis Online. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC. [Link]

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). MDPI. [Link]

-

Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. (2021). Longdom.org. [Link]

-

Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. ResearchGate. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Figshare. [Link]

-

Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. (2021). Wiserpub. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega. [Link]

-

Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells. (2015). PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]

-

Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in rats. PubMed. [Link]

-

Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). SSRN. [Link]

-

Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. (2023). ResearchGate. [Link]

-

[Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. (2010). PubMed. [Link]

-

Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (2010). Biomolecules and Therapeutics. [Link]

-

Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2022). RSC Publishing. [Link]

-

Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. (2020). PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms [en-journal.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Characterization of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile

[1]

Executive Summary

1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile (also designated as 4-cyano-1(2H)-isoquinolone) represents a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, kinase inhibitors, and antitumor agents. Its structural integrity relies on the stability of the isoquinolone core, which exhibits lactam-lactim tautomerism, heavily favoring the lactam form in polar solvents.

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) of the compound. It is designed to serve as a self-validating reference for researchers synthesizing or characterizing this moiety. The data presented synthesizes experimental values from authoritative literature with expert structural analysis to ensure high confidence in assignment.

Structural Considerations & Tautomerism

Before interpreting spectra, it is vital to understand the tautomeric equilibrium. In the solid state and in polar solvents (DMSO-d6, Methanol-d4), the equilibrium lies almost exclusively towards the lactam (oxo) form. This dictates the presence of a Carbonyl (C=O) signal in IR/NMR and an Amide (N-H) proton, rather than a Hydroxyl (O-H) signal.

Tautomeric Equilibrium Diagram

Caption: Tautomeric equilibrium of 4-cyano-1-isoquinolone. The lactam form is the primary species observed in standard analytical conditions.

Spectroscopic Data Profile

Mass Spectrometry (MS)

The mass spectrum typically exhibits a clean molecular ion peak. In Electrospray Ionization (ESI) positive mode, the protonated molecule [M+H]⁺ is the base peak.

| Parameter | Value | Notes |

| Formula | C₁₀H₆N₂O | |

| Exact Mass | 170.05 | |

| [M+H]⁺ | 171.06 | Base peak in ESI+ |

| [M-H]⁻ | 169.04 | Base peak in ESI- (due to acidic NH) |

| Fragmentation | m/z 143, 116 | Loss of CO (-28) and HCN (-27) is common in high-energy collisions.[1] |

Infrared Spectroscopy (IR)

The IR spectrum is diagnostic for the presence of the nitrile group and the lactam carbonyl. The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the lactam structure, although N-H stretching is present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| N-H Stretch | 3100 – 3250 | Medium, Broad | Lactam N-H (H-bonded) |

| C≡N Stretch | 2220 – 2235 | Strong, Sharp | Nitrile at C4 position |

| C=O Stretch | 1650 – 1675 | Strong | Lactam Carbonyl (conjugated) |

| C=C Aromatic | 1580 – 1610 | Medium | Isoquinoline ring breathing |

Nuclear Magnetic Resonance (NMR)

Data is reported for DMSO-d6 , the standard solvent due to solubility and its ability to stabilize the lactam form.

¹H NMR (400 MHz, DMSO-d6)

The most distinct feature is the singlet at C3 (H3). In unsubstituted isoquinolone, H3 and H4 appear as doublets. Here, the C4-cyano substitution removes the coupling partner for H3 and deshields it significantly.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 11.80 – 12.20 | br s | 1H | NH | Exchangeable with D₂O. Broad due to quadrupole broadening by ¹⁴N. |

| 8.55 – 8.65 | s | 1H | H3 | Deshielded by adjacent N and C4-CN. Diagnostic singlet. |

| 8.20 – 8.30 | d | 1H | H8 | Peri-position to Carbonyl; typically the most deshielded aromatic proton. |

| 7.90 – 8.00 | d | 1H | H5 | Peri-position to Nitrile; deshielded by anisotropy of CN. |

| 7.75 – 7.85 | t / m | 1H | H6 | Aromatic ring proton. |

| 7.55 – 7.65 | t / m | 1H | H7 | Aromatic ring proton. |

¹³C NMR (100 MHz, DMSO-d6)

| Shift (δ ppm) | Type | Assignment | Notes |

| 160.5 – 161.5 | Cq | C1 (C=O) | Characteristic lactam carbonyl. |

| 148.0 – 150.0 | CH | C3 | Highly deshielded CH adjacent to Nitrogen. |

| 136.0 – 138.0 | Cq | C4a/C8a | Bridgehead carbons. |

| 133.0 – 135.0 | CH | C6/C7 | Aromatic CH. |

| 126.0 – 128.0 | CH | C5/C8 | Aromatic CH. |

| 115.5 – 117.0 | Cq | -CN | Nitrile carbon. |

| 95.0 – 105.0 | Cq | C4 | Shielded relative to C3, but attached to CN. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from aggregation artifacts:

-

Solvent Choice: Use DMSO-d6 (99.9% D) exclusively. CDCl₃ often leads to poor solubility and broad peaks due to H-bonding aggregation.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm (¹H) and 39.52 ppm (¹³C).

Analytical Workflow Diagram

Caption: Recommended workflow for the isolation and validation of this compound.

References

-

Jaime-Figueroa, S., et al. (2021).[2] Synthesis of Isoquinolones via Suzuki Cross-Coupling and Nitrile Hydrolysis. Journal of Organic Chemistry, 86, 8479-8488.[2] Link

-

Webb, N. J., et al. (2014).[2] Rhodium-Catalyzed C-H Activation for Isoquinolone Synthesis. Organic Letters, 16, 4716-4721.[2] Link

-

Organic Chemistry Portal. Isoquinolone Synthesis: Recent Literature and Protocols. Link

-

RSC ChemSpider / Spectroscopic Data. this compound derivatives. Link

Therapeutic Targeting of the 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile Core

Topic: Potential Therapeutic Targets of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Privileged Scaffold to Bioactive Warhead

Executive Summary & Chemical Identity[1]

This compound (also referred to as 4-cyano-1-isoquinolinone ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike inert structural spacers, this core possesses intrinsic electronic and steric properties that make it a potent pharmacophore for enzymes processing nucleic acids (PARP) and phosphotransferases (Kinases).

The molecule features a fused benzene-pyridine ring system (isoquinoline) oxidized at the C1 position to form a lactam, with a nitrile (-CN) group at the C4 position.

-

Chemical Formula: C

H -

Key Electronic Feature: The C4-nitrile group is strongly electron-withdrawing, increasing the acidity of the N-H lactam proton and altering the dipole moment, which enhances binding affinity in polar active sites (e.g., ATP-binding pockets).

This guide analyzes the three primary therapeutic distinctives of this molecule: PARP Inhibition , Kinase Modulation (CDK) , and Antiviral Activity .

Primary Therapeutic Targets: Mechanisms of Action

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The most established application of the 1-oxo-1,2-dihydroisoquinoline core is in the inhibition of PARP1 and PARP2 enzymes, critical for DNA Single-Strand Break (SSB) repair.

-

Mechanism: The lactam group (NH-C=O) of the isoquinolinone core mimics the nicotinamide moiety of NAD+, the cofactor PARP uses to synthesize poly(ADP-ribose) chains.

-

The Nitrile Advantage: While many approved PARP inhibitors (e.g., Olaparib) utilize a carboxamide group to hydrogen bond with Gly863 and Ser904 in the PARP active site, the 4-carbonitrile group acts as a metabolic precursor or a bioisostere. It reduces the polarity relative to the amide, potentially improving membrane permeability (LogP) and CNS penetration before metabolic hydrolysis or direct interaction.

-

Therapeutic Context: Synthetic lethality in BRCA1/2-deficient cancers (Ovarian, Breast).[1]

Cyclin-Dependent Kinases (CDK5 / CDK2)

Recent structural studies identify 4-cyano-isoquinolinones as potent ATP-competitive inhibitors of CDKs, particularly CDK5, which is implicated in neurodegenerative diseases and specific cancers.

-

Binding Mode: The planar isoquinolinone system intercalates into the ATP-binding cleft. The C4-nitrile can engage in non-classical hydrogen bonding or fill a hydrophobic pocket that excludes bulkier substituents, providing selectivity over other kinases.

-

Therapeutic Context: Neuroprotection (Alzheimer’s) and anti-proliferative agents in glioblastoma.

Emerging Targets: Antiviral & CRTh2

-

Antiviral (SARS-CoV-2): 1-oxo-tetrahydroisoquinoline derivatives have shown efficacy in inhibiting viral replication, likely through interference with viral proteases where the core acts as a peptidomimetic anchor.

-

CRTh2 Antagonist: 2,3,6-trisubstituted derivatives of this core inhibit the Prostaglandin D2 receptor (CRTh2), offering a pathway for treating allergic asthma and inflammation.

Pathway Visualization

The following diagram illustrates the dual-targeting capability of the scaffold in Oncology (PARP/CDK) and its downstream effects on apoptosis and DNA repair.

Figure 1: Dual-mechanism pathway showing the scaffold's impact on DNA repair (PARP) and Cell Cycle (CDK).

Experimental Protocols for Validation

To validate the therapeutic potential of this specific nitrile core, the following self-validating protocols are recommended.

Protocol A: In Vitro PARP1 Inhibition Assay (Colorimetric)

Objective: Quantify the IC50 of the 4-carbonitrile derivative against PARP1.

Reagents:

-

PARP1 Enzyme (Recombinant, Human).

-

Substrate: Histone mixture coated on a 96-well plate.

-

Biotinylated NAD+.

-

Streptavidin-HRP.

Workflow:

-

Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer.

-

Enzyme Reaction: Add 50 µL of PARP1 enzyme (0.5 U/well) to the histone-coated plate.

-

Inhibitor Addition: Add 10 µL of the test compound dilutions. Incubate for 30 mins at RT (allows equilibrium binding).

-

Activation: Initiate reaction by adding 20 µL of Biotin-NAD+ cocktail. Incubate for 60 mins at RT.

-

Detection: Wash plate 3x with PBST. Add Streptavidin-HRP (1:1000). Incubate 30 mins. Wash 3x. Add TMB substrate and measure Absorbance at 450 nm.

-

Validation: Use Olaparib (1 µM) as a positive control (expect >90% inhibition).

Protocol B: CDK5/p25 Kinase Assay (Radiometric)

Objective: Assess ATP-competitive inhibition.

Workflow:

-

Mix: Combine CDK5/p25 complex (5-10 ng) with peptide substrate (e.g., Histone H1) in Kinase Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).

-

Inhibitor: Add this compound at varying concentrations.

-

Start: Initiate with [γ-33P]ATP (Mg-ATP mix).

-

Incubate: 30 minutes at 30°C.

-

Stop: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

-

Count: Measure radioactivity via scintillation counter.

-

Analysis: Plot % Activity vs. Log[Concentration] to determine Ki.

Comparative Data Profile

The following table summarizes the activity of the 1-oxo-isoquinoline core compared to standard inhibitors.

| Target | Compound Class | Key Interaction | Approx. Potency (IC50) | Clinical Status |

| PARP1 | 4-Carboxamide deriv.[2] | H-bond to Gly863/Ser904 | < 10 nM | FDA Approved (Olaparib) |

| PARP1 | 4-Carbonitrile (Core) | Hydrophobic / Precursor | ~50 - 200 nM | Preclinical / Lead |

| CDK5 | 4-Carbonitrile deriv. | ATP Pocket Intercalation | < 500 nM | Research Tool |

| CRTh2 | 2,3,6-Trisubstituted | GPCR Antagonism | ~10 - 50 nM | Phase II (Setipiprant analogs) |

Note: The 4-carbonitrile core is often more potent when substituted at the N2 or C3 positions to tailor the fit within the specific hydrophobic pockets of the target.

Synthesis & Optimization Strategy

For researchers aiming to synthesize this target, the Castagnoli-Cushman Reaction (CCR) is the authoritative method for generating the 1-oxo-isoquinoline core.

-

Reactants: Homophthalic anhydride + Imines (or Nitriles).

-

Condition: Toluene/Xylene reflux or molecular sieves.

-

Functionalization: The C4 position can be cyano-substituted directly or via conversion of a C4-ester/amide.

Strategic Insight: To maximize potency, researchers should focus on N2-alkylation (to fit the adenine binding pocket of kinases) and C3-arylation (to induce pi-stacking interactions).

References

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) . Scientific Reports/Nature, 2021. Link

-

New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases . Journal of Biomolecular Structure and Dynamics, 2023.[2][3] Link

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives... Anti-Coronavirus Activity . Molecules, 2023.[2][3][4][5] Link

-

The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists . Bioorganic & Medicinal Chemistry Letters, 2017. Link

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine . International Journal of Molecular Sciences, 2025. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile: Synthetic Architectures and Medicinal Utility

Topic: 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile derivatives and analogs exploration. Content Type: In-depth Technical Guide. Author Persona: Senior Application Scientist.

Executive Summary

The this compound scaffold (CAS 53000-96-7) represents a critical pharmacophore in modern drug discovery, serving as a rigidified bioisostere of benzamides and a precursor to complex heterocyclic alkaloids. Its structural core—an isoquinolin-1(2H)-one fused with a C4-nitrile—offers unique electronic properties, including high metabolic stability and the capacity for

This guide synthesizes the latest methodologies for constructing this scaffold, moving beyond classical condensation to transition-metal-catalyzed C-H activation. It provides a validated workflow for researchers aiming to explore this chemical space for oncology and antimicrobial applications.

Structural Rationale & Medicinal Chemistry

The 4-cyano-1-isoquinolinone motif is not merely a synthetic intermediate; it is a privileged structure in medicinal chemistry.

-

Electronic Modulation: The C4-cyano group is a strong electron-withdrawing group (EWG), lowering the pKa of the lactam NH, thereby enhancing hydrogen bond donor capability.

-

Bioisosterism: In PARP inhibitors (poly(ADP-ribose) polymerase), the 4-carboxamide is the canonical binding motif (as seen in Olaparib). The 4-carbonitrile analog serves as a metabolic blocker, preventing hydrolytic deactivation while retaining the dipole moment necessary for binding to the Ser904/Gly863 residues in the PARP active site.

-

Synthetic Versatility: The nitrile group is a "linchpin" functionality, accessible for transformation into amines (via reduction), tetrazoles (via cycloaddition), or amides (via hydrolysis), allowing for rapid library expansion.

Figure 1: Pharmacophore & SAR Logic

Caption: Structural Activity Relationship (SAR) map highlighting the modularity of the 4-cyanoisoquinolinone core.

Validated Synthetic Protocols

While classical methods involve the cyclization of homophthalic anhydride derivatives, modern medicinal chemistry demands milder conditions with higher functional group tolerance. The Rhodium(III)-catalyzed C-H activation/annulation is the superior protocol for generating diverse analogs.

Protocol A: Rh(III)-Catalyzed Annulation (The "Gold Standard")

This method utilizes N-methoxybenzamides as directing groups and acrylonitrile as the coupling partner. It is preferred for its atom economy and ability to install the nitrile directly.

Mechanism: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, followed by migratory insertion of the acrylonitrile and reductive elimination.

Materials:

-

Substrate: N-methoxybenzamide (1.0 equiv)

-

Coupling Partner: Acrylonitrile (1.2 equiv)

-

Catalyst: [Cp*RhCl2]2 (2.5 mol%)

-

Oxidant: AgOAc (1.0 equiv) - Crucial for regenerating Rh(III)

-

Solvent: MeOH (0.2 M)

Step-by-Step Methodology:

-

Charge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-methoxybenzamide (0.5 mmol), [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol), and AgOAc (83.5 mg, 0.5 mmol).

-

Solvate: Add anhydrous MeOH (2.5 mL) under an argon atmosphere.

-

Initiate: Add acrylonitrile (32 mg, 0.6 mmol) via syringe.

-

Incubate: Seal the tube and stir at 60 °C for 12 hours. The solution typically turns from orange to a dark suspension as AgCl precipitates.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with CH2Cl2.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 7:3) to yield the this compound.

Critical Control Point: The N-O bond cleavage is the final step that forms the lactam. If the N-methoxy group is retained, the temperature was likely too low, or the oxidant was degraded.

Figure 2: Rh(III) Catalytic Cycle

An In-Depth Technical Guide to Preliminary Cytotoxicity Screening of Isoquinoline-4-Carbonitrile Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel isoquinoline-4-carbonitrile derivatives. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind experimental choices, ensuring a robust and reproducible screening cascade.

Introduction: The Therapeutic Potential and Toxicological Considerations of Isoquinoline-4-Carbonitrile Derivatives

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Isoquinoline-4-carbonitrile derivatives, a specific subclass, have garnered interest for their potential as targeted therapeutic agents. Their mechanism of action often involves interference with fundamental cellular processes such as DNA replication, cell cycle progression, and key signaling pathways, leading to cell death in pathological contexts.[1][2][4]

However, this potent bioactivity necessitates a thorough evaluation of their cytotoxic profile to determine their therapeutic window and identify potential off-target effects. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline, enabling the early identification of promising lead compounds and the deselection of overly toxic candidates, thereby saving considerable time and resources.[5][6][7] This guide will provide a detailed, field-proven methodology for this essential screening process.

Foundational Principles of In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools in preclinical drug development.[8] They offer a rapid, cost-effective, and high-throughput method to assess the effects of chemical compounds on living cells.[5] The primary goal of these assays is to determine the concentration at which a compound exerts a toxic effect, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

The Rationale for Cell Line Selection

The choice of cell lines is paramount for obtaining biologically relevant data. A well-considered panel of cell lines should ideally include:

-

Cancer Cell Lines Relevant to the Therapeutic Target: If the isoquinoline-4-carbonitrile derivatives are being developed as anticancer agents, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be employed.[9][10] This approach provides insights into the compound's spectrum of activity and potential for tissue-specific efficacy.

-

A Non-Cancerous "Normal" Cell Line: To assess the selectivity of the compounds, it is crucial to include a non-cancerous cell line, such as human fibroblasts.[11][12] A favorable therapeutic index is indicated by high potency against cancer cells and low toxicity towards normal cells.

For this guide, we will consider a representative panel:

-

MCF-7: A human breast adenocarcinoma cell line.

-

A549: A human lung carcinoma cell line.

-

HCT116: A human colon cancer cell line.

-

MRC-5: A normal human lung fibroblast cell line.

Choosing the Right Cytotoxicity Assay: The MTT Assay

Numerous methods exist for assessing cell viability, each with its own advantages and limitations.[13] For preliminary screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method.[14][15][16]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[16][17] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Experimental Workflow and Protocols

A meticulously planned experimental workflow is essential for generating reproducible and reliable data. The following sections provide a detailed, step-by-step guide for the cytotoxicity screening of isoquinoline-4-carbonitrile derivatives using the MTT assay.

Caption: Potential mechanism of action via PI3K/Akt pathway.

By inhibiting a critical node like Akt, isoquinoline-4-carbonitrile derivatives can suppress downstream signals that promote cell growth and survival, while simultaneously promoting apoptosis. This dual action makes them attractive candidates for further development.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to the preliminary cytotoxicity screening of isoquinoline-4-carbonitrile derivatives. By employing a relevant panel of cell lines, a robust assay such as the MTT method, and a rigorous data analysis workflow, researchers can effectively identify lead compounds with potent and selective anticancer activity.

The promising candidates identified through this initial screen, such as the hypothetical IQC-3, should be advanced to more detailed mechanistic studies. These may include assays to confirm the induction of apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and target engagement studies to validate their interaction with specific signaling pathways. This structured and iterative process of screening and characterization is fundamental to the successful translation of novel chemical entities from the laboratory to the clinic.

References

-

Mahadeviah, C., et al. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Choi, E. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC. [Link]

-

Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

-

Riss, T. L., et al. (2009, June 15). Update on in vitro cytotoxicity assays for drug development. PubMed. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

Ghavre, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

de Fátima Nascimento Mello, V. A., et al. (2022, March 24). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. kosheeka.com [kosheeka.com]

- 6. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. clyte.tech [clyte.tech]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

Structure-activity relationship (SAR) studies of 1,2,3,4-tetrahydroisoquinoline analogs.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Analogs

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic molecules with significant biological activities.[1][2][3][4] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of THIQ analogs, providing researchers, scientists, and drug development professionals with a detailed understanding of how structural modifications to this core influence therapeutic effects. We will delve into the SAR of THIQs across key therapeutic areas—oncology, virology, microbiology, and neurodegenerative diseases—supported by experimental protocols and data-driven insights to facilitate the rational design of novel and potent therapeutic agents.

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Core in Drug Discovery

The THIQ nucleus, a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring, is a recurring motif in a vast family of isoquinoline alkaloids.[1][2] Its structural rigidity, combined with the presence of a basic nitrogen atom, allows it to serve as a versatile pharmacophore capable of interacting with a multitude of biological targets. This scaffold is not only present in nature, in compounds like the antitumor antibiotics Naphthyridinomycin and Saframycin A[1], but also in a range of clinically utilized drugs, underscoring its therapeutic relevance.[1] The inherent drug-like properties and the synthetic accessibility of the THIQ core make it an attractive starting point for the development of new chemical entities.[5]

Core Principles of SAR Studies for THIQ Analogs

The exploration of the SAR of THIQ analogs is a systematic process aimed at identifying the key structural features that govern a molecule's biological activity. This involves the synthesis of a library of related compounds with targeted modifications and the subsequent evaluation of their effects in relevant biological assays.

Key Loci for Structural Modification

The THIQ scaffold offers several key positions for chemical modification to modulate its pharmacological profile:

-

C1-Position: Substitution at this position is crucial for the activity of many THIQ analogs. The nature, size, and stereochemistry of the substituent can dramatically influence potency and selectivity.

-

N2-Position: The secondary amine at the N2 position is a common site for derivatization. The introduction of various substituents can alter the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

-

Aromatic Ring (C5, C6, C7, C8): Modification of the aromatic ring with electron-donating or electron-withdrawing groups can impact the electronic properties of the entire scaffold, influencing its binding affinity and pharmacokinetic properties.

The following diagram illustrates the general workflow for a typical SAR study.

Caption: General workflow for SAR studies of THIQ analogs.

SAR of THIQ Analogs in Key Therapeutic Areas

The versatility of the THIQ scaffold has led to its exploration in a wide range of therapeutic applications.[1][2][4]

Anticancer Activity

THIQ analogs have demonstrated significant potential as anticancer agents, with several natural and synthetic derivatives exhibiting potent cytotoxicity against various cancer cell lines.[5][6][7]

Mechanism of Action: A common mechanism of action for anticancer THIQs is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

SAR Insights:

-

Chirality: The stereochemistry at the C1 position can be critical for anticancer activity. For instance, certain chiral THIQ derivatives have shown significant activity against human prostate cancer cells (DU-145).[8]

-

Aromatic Substituents: The introduction of various functional groups on a phenyl ring attached to the THIQ core can modulate activity. Modifications with groups that alter electronic, steric, and lipophilic properties have been explored to enhance potency.[6]

-

N-Substitution: Modifications at the N2-position with substituted benzoyl or benzenesulfonyl groups have yielded compounds with in vitro activity against breast cancer cell lines (MCF-7, MDA-MB-231).[6]

The diagram below illustrates a simplified apoptotic pathway that can be induced by anticancer THIQ analogs.

Caption: Simplified apoptotic pathway induced by THIQ analogs.

Table 1: Anticancer Activity of Selected THIQ Analogs

| Compound | R1-Substituent | N2-Substituent | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 9a | 3,4,5-Trimethoxyphenyl | H | DU-145 | 0.72 | [8] |

| 9b | 4-Methoxyphenyl | H | DU-145 | 1.23 | [8] |

| 2b | H | 4-Ethylbenzamide | MCF-7 | 0.67 (converted from 0.2 µg/mL) | [7] |

| 2i | H | 4-Trifluoromethylbenzamide | Ishikawa | 0.33 (converted from 0.09 µg/mL) |[7] |

Antiviral Activity

THIQ derivatives have been investigated for their potential to combat viral infections, including those caused by HIV and influenza.[1][4]

Mechanism of Action: For HIV, some THIQ analogs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its function.[1]

SAR Insights:

-

Conformation: Active anti-HIV THIQ analogs often adopt a "butterfly-like" conformation within the binding pocket of the reverse transcriptase, similar to other NNRTIs.[1]

-

Specific Substituents: The presence of certain substituents is crucial for inhibitory activity, although the specific details can vary significantly between different series of compounds.

Antimicrobial Activity

The THIQ scaffold is a promising framework for the development of new antibacterial and antifungal agents.[1][9]

SAR Insights for Antibacterial Activity:

-

Gram-Positive vs. Gram-Negative: The substitution pattern can influence the spectrum of activity. For example, in one study, a THIQ analog with a specific lipid-like choline moiety was more active against Gram-positive bacteria, while a different analog showed superior activity against Gram-negative species.[9]

-

Synergism: Some THIQ derivatives have been shown to act synergistically with existing antibiotics, such as cefuroxime, against methicillin-resistant Staphylococcus aureus (MRSA).[9]

SAR Insights for Antifungal Activity:

-

N-Substitution: Novel N-substituted THIQ analogs have been evaluated for their antifungal properties. Specific substitutions can lead to potent activity against various fungal species, including Saccharomyces cerevisiae and Yarrowia lipolytica.[9]

Table 2: Antimicrobial Activity of Selected THIQ Analogs

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 145 | Saccharomyces cerevisiae | 1 µg/mL | [9] |

| 146 | Yarrowia lipolytica | 2.5 µg/mL | [9] |

| 7c | Escherichia coli | 33 µM | [10] |

| 7g | Escherichia coli | 66 µM |[10] |

Activity in Neurodegenerative Diseases

THIQ analogs are being explored as potential therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][11][12]

Mechanism of Action: In the context of Alzheimer's disease, THIQs have been designed to act as cholinesterase inhibitors (inhibiting acetylcholinesterase and/or butyrylcholinesterase) or as modulators of the proteolytic processing of the amyloid precursor protein (APP).[11][12]

SAR Insights:

-

C1-Substitution: The introduction of a substituent at the C1 position of N-aryl-THIQs has been shown to be critical for their inhibitory potency against cholinesterases.[11] Unsubstituted analogs at this position may show no activity.[11]

-

Aromatic Ring Substituents: The presence of a methoxy group on the N-aryl ring can increase the selectivity for acetylcholinesterase over butyrylcholinesterase.[11]

-

Modulation of APP Processing: Certain THIQ derivatives have been designed to both stimulate the release of the neuroprotective sAPPα fragment and inhibit the γ-secretase enzyme, reflecting a potential dual-action approach for Alzheimer's therapy.[12]

Synthetic Strategies and Experimental Protocols

The rational design of novel THIQ analogs is underpinned by robust synthetic methodologies and reliable biological evaluation assays.

Synthesis of the THIQ Core: The Pictet-Spengler Reaction

The Pictet-Spengler condensation is a widely used and versatile method for the synthesis of the THIQ scaffold.[1][3] It involves the reaction of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

-

Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent (e.g., toluene or trifluoroacetic acid).

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-substituted THIQ analog.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Anticancer Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the cytotoxicity of compounds against cancer cell lines. It measures ATP levels, which are indicative of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Assay

-

Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THIQ analogs in cell culture medium. Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

The following diagram outlines the experimental workflow from synthesis to biological evaluation.

Caption: Experimental workflow for synthesis and evaluation.

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a highly fruitful area of research in drug discovery.[13] The synthetic tractability of the core, combined with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance. Future research will likely focus on the development of THIQ analogs with improved selectivity for their targets to minimize off-target effects, as well as the exploration of novel therapeutic applications. The use of computational modeling and structure-based design will undoubtedly accelerate the discovery of new lead compounds.[14] This guide has provided a comprehensive overview of the SAR of THIQ analogs, highlighting the key principles and experimental approaches that are essential for the successful design and development of the next generation of THIQ-based therapeutics.

References

-

Faheem, F., Kumar, B. K., Gowra, S., Murugesan, S., & Singh, S. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12267–12291. [Link]

-

Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class. (2021). RSC Advances. [Link]

-

Nikolova, Y., & Danalev, D. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6865–6877. [Link]

-

Faheem, F., Kumar, B. K., Gowra, S., Murugesan, S., & Singh, S. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]

-

Faheem, F., Kumar, B. K., Gowra, S., Murugesan, S., & Singh, S. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]

-

Koval, A. O., & Zheldakova, T. A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Kaur, M., Singh, G., Singh, P., Singh, J., Singh, S., Singh, G., & Singh, T. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(51), 48801–48813. [Link]

-

Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., & El-Subbagh, H. I. (2010). Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research, 70(8_Supplement), 735. [Link]

-

Ghosh, S., & Jana, S. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

-

Zhong, G., Chen, D., Li, Y., & Chen, J. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188–1193. [Link]

-

Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. (2018). ResearchGate. [Link]

-

Koval, A. O., & Zheldakova, T. A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 5–20. [Link]

-

Al-Suwaidan, I. A., Abdel-Hamide, S. G., El-Subbagh, H. I., & Al-Obaid, A. M. (2013). Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. Molecules, 18(7), 8041–8058. [Link]

-

Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands and Performing Cell-Based Calcium Assay. (2023). ProQuest. [Link]

-

Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2015). Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. European Journal of Medicinal Chemistry, 92, 533–545. [Link]

-

Faheem, F., Kumar, B. K., Murugesan, S., & Singh, S. K. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 899–920. [Link]

-

Glavaš, M., Paljetak, H. Č., & Opačak-Bernardi, T. (2024). Targeting Alzheimer’s Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. Molecules, 29(2), 402. [Link]

-

Zhang, Z., Wang, Y., & Wei, Y. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8415. [Link]

-

Chen, C. H., & Kuo, H. M. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(4), 1644–1652. [Link]

-

Faheem, F., Kumar, B. K., Gowra, S., Murugesan, S., & Singh, S. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12267–12291. [Link]

-

Faheem, F., Kumar, B. K., Murugesan, S., & Singh, S. K. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Isoquinolone Core: A Pharmacophore-Driven Approach to Potent and Selective PARP1 Inhibition

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Challenge and Strategic Opportunity in PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) has solidified its position as a cornerstone target in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The principle of synthetic lethality, where the inhibition of PARP1 in these already compromised cells leads to catastrophic DNA damage and cell death, has ushered in a new era of targeted cancer therapies.[1][2] However, the quest for novel PARP1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. Among the myriad of scaffolds explored, the isoquinolone core has emerged as a privileged structure, effectively mimicking the nicotinamide moiety of the natural PARP1 substrate, NAD+.[1][3]

This technical guide provides a comprehensive exploration of pharmacophore modeling as a pivotal strategy in the rational design of PARP1 inhibitors based on the isoquinolone core. We will delve into the critical structural and chemical features that govern the inhibitory activity of this scaffold, offering a field-proven perspective on the causality behind experimental choices in the drug discovery pipeline. This document is structured to empower researchers with the knowledge to not only understand but also to implement pharmacophore-based strategies for the discovery of next-generation PARP1 inhibitors.

The Central Role of PARP1 in DNA Repair and Cancer

PARP1 is a key player in the base excision repair (BER) pathway, a fundamental mechanism for repairing single-strand DNA breaks (SSBs).[4] Upon detection of DNA damage, PARP1 binds to the site of the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the reliance on PARP1-mediated BER for survival is significantly heightened. Inhibition of PARP1 in these cells prevents the repair of SSBs, which, upon encountering the replication fork, are converted into more lethal double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway leads to genomic instability and ultimately, cell death. This concept of synthetic lethality forms the bedrock of the clinical success of PARP1 inhibitors.[4]

The Isoquinolone Scaffold: A Privileged Pharmacophore for PARP1

The isoquinolone and its derivatives, such as 3,4-dihydroisoquinolin-1-one, have been extensively investigated as PARP1 inhibitors due to their structural resemblance to the nicotinamide portion of NAD+.[1][3] This mimicry allows them to competitively bind to the nicotinamide-binding pocket of the PARP1 catalytic domain, thereby inhibiting its enzymatic activity.

The core pharmacophoric features of PARP1 inhibitors are generally accepted to include an aromatic ring and a carboxamide group.[5] The isoquinolone scaffold elegantly integrates these features into a rigid bicyclic system. The key interactions governing the binding of isoquinolone-based inhibitors to the PARP1 active site include:

-

Hydrogen Bonding: The lactam moiety of the isoquinolone core forms crucial hydrogen bonds with the backbone amide of Gly863 and the side chain of Ser904.[4][5]

-

π-π Stacking: The aromatic ring of the isoquinolone scaffold engages in a π-π stacking interaction with the side chain of Tyr907, a key residue in the nicotinamide-binding pocket.[5]

The versatility of the isoquinolone core allows for chemical modifications at various positions to optimize potency, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies have revealed that substituents on the isoquinolone ring and the addition of a "western" peripheral substituent can significantly impact the inhibitor's profile.[3]

Deconstructing the Pharmacophore: A Model for Isoquinolone-Based PARP1 Inhibitors

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. For isoquinolone-based PARP1 inhibitors, a robust pharmacophore model can be constructed based on the known interactions with the enzyme's active site.

A generalized pharmacophore model for this class of inhibitors typically comprises the following features:

-

One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the lactam in the isoquinolone core.

-

One Hydrogen Bond Donor (HBD): Representing the lactam nitrogen's hydrogen in the isoquinolone core.

-

One Aromatic Ring (AR): The fused benzene ring of the isoquinolone scaffold.

-

One Hydrophobic Feature (HY): Often associated with a substituent on the isoquinolone core or a linked hydrophobic group in the "western" portion of the molecule.

The spatial arrangement of these features is critical for optimal binding to the PARP1 active site.

Key Pharmacophoric Features and Their Significance

| Feature | Description | Key Interactions with PARP1 Active Site |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the isoquinolone lactam. | Forms a hydrogen bond with the backbone amide of Gly863 and the side chain hydroxyl of Ser904.[4][5] |

| Hydrogen Bond Donor | The amide proton of the isoquinolone lactam. | Forms a hydrogen bond with the backbone carbonyl of Gly863.[5] |

| Aromatic Ring | The fused benzene ring of the isoquinolone scaffold. | Engages in a π-π stacking interaction with the side chain of Tyr907.[5] |

| Hydrophobic Group | Can be an alkyl or aryl substituent on the isoquinolone core or a more extended hydrophobic moiety. | Occupies a hydrophobic pocket in the active site, contributing to binding affinity and selectivity. |

| Additional Features | Depending on the specific isoquinolone derivative, additional features like another HBA or a positive ionizable group may be present. | Can form interactions with other residues in the active site, such as Glu988 and Lys903.[6] |

A Step-by-Step Guide to Building and Validating a Pharmacophore Model

The development of a predictive pharmacophore model is a systematic process that involves several key steps, from data preparation to rigorous validation. The following protocol outlines a proven workflow for creating a pharmacophore model for isoquinolone-based PARP1 inhibitors.

Experimental Protocol: Pharmacophore Model Generation and Validation

Objective: To develop and validate a 3D pharmacophore model for isoquinolone-based PARP1 inhibitors that can be used for virtual screening of new chemical entities.

Materials:

-

A curated dataset of known isoquinolone-based PARP1 inhibitors with their corresponding IC50 values.

-

A set of decoy molecules (compounds with similar physicochemical properties to the active inhibitors but are known to be inactive against PARP1).

-

Molecular modeling software with pharmacophore modeling capabilities (e.g., Discovery Studio, MOE, LigandScout).

-

A high-performance computing cluster for virtual screening and simulations.

Methodology:

Part 1: Training Set Preparation

-

Ligand Selection: Compile a set of at least 20-30 structurally diverse isoquinolone-based PARP1 inhibitors with a wide range of biological activities (IC50 values).

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand in the training set using a suitable conformational search algorithm (e.g., Monte Carlo or systematic search).

Part 2: Pharmacophore Model Generation

-

Feature Identification: Use a common features pharmacophore generation algorithm to identify the chemical features that are common to the most active molecules in the training set. These features will typically include HBAs, HBDs, aromatic rings, and hydrophobic centers.

-

Model Generation: The software will generate a set of candidate pharmacophore models, each with a different combination and spatial arrangement of features.

-

Model Scoring and Selection: The generated models are scored based on how well they map to the active compounds in the training set. The best model is typically the one that maps to the most active compounds while excluding the inactive ones.

Part 3: Pharmacophore Model Validation

-

Decoy Set Validation: Screen a database containing the active inhibitors and a much larger set of decoy molecules against the generated pharmacophore model. A good model should have a high enrichment factor, meaning it preferentially retrieves active compounds over decoys.

-

Fischer's Randomization Test: Randomly shuffle the activity data of the training set and generate new pharmacophore models. The statistical significance of the original model is confirmed if it is significantly better than the models generated from the randomized data.

-

External Test Set Validation: Validate the model against an external set of known isoquinolone-based PARP1 inhibitors that were not included in the training set. The model's predictive power is assessed by its ability to correctly classify these compounds as active or inactive.

Caption: Generalized Pharmacophore Model for Isoquinolone-Based PARP1 Inhibitors.

The Future of Isoquinolone-Based PARP1 Inhibitor Design: An Integrated Approach

While pharmacophore modeling is a powerful tool, its true potential is realized when integrated with other computational and experimental techniques. A modern drug discovery campaign for novel isoquinolone-based PARP1 inhibitors would typically involve a multi-pronged approach:

-

Structure-Based Design: Utilizing the crystal structure of PARP1 in complex with known inhibitors to inform the design of new molecules that can make optimal interactions with the active site. The design of isoquinolinone analogues targeting specific residues like GLU988 and LYS903 is a prime example of this strategy. [6]* Virtual Screening: Employing the validated pharmacophore model as a 3D query to rapidly screen large compound libraries to identify novel hits with the desired pharmacophoric features. [7][8]* Molecular Docking: Docking the hits from virtual screening into the PARP1 active site to predict their binding mode and affinity, and to prioritize them for experimental testing. [4]* Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the inhibitor-protein complex to assess the stability of the binding mode and to gain deeper insights into the key interactions.

-

In Vitro and In Vivo Validation: Ultimately, the computationally designed compounds must be synthesized and tested in biochemical and cell-based assays to confirm their PARP1 inhibitory activity and their anti-cancer effects.

Conclusion: From In Silico Insights to Clinical Candidates

The isoquinolone core represents a highly successful and versatile scaffold for the design of potent and selective PARP1 inhibitors. Pharmacophore modeling provides a rational and efficient framework for navigating the vast chemical space in the search for novel drug candidates. By understanding the key pharmacophoric features of the isoquinolone core and by employing a rigorous, self-validating workflow for model development, researchers can significantly accelerate the discovery of next-generation PARP1 inhibitors. The integration of pharmacophore modeling with other computational and experimental techniques will continue to be a driving force in the development of innovative cancer therapeutics that exploit the principle of synthetic lethality.

References

-

Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

-

Zając, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1851. [Link]

-

Zając, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1851. [Link]

-

ResearchGate. (n.d.). The general PARP1 pharmacophore model; micromolar, PARP2-selective... [Download Scientific Diagram]. Retrieved from [Link]

-

Wang, L., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4258. [Link]

-

ResearchGate. (n.d.). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization | Request PDF. Retrieved from [Link]

-